molecular formula C15H11N3O3S2 B2391936 N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide CAS No. 899941-81-2

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide

Katalognummer: B2391936
CAS-Nummer: 899941-81-2
Molekulargewicht: 345.39
InChI-Schlüssel: DNEWVSDKGHITEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide is a synthetic benzothiazole derivative intended for research use in biochemical and pharmacological applications. Benzothiazole-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities. Recent studies highlight that structurally analogous compounds, featuring a nitrobenzamide group attached to a benzothiazole core, are investigated as key scaffolds for developing enzyme inhibitors and anticancer agents . The specific 4-(methylthio) substitution on the benzothiazole ring may influence the compound's electronic properties and binding affinity, similar to how substituent positioning affects the solid-state packing and reactivity in other nitrobenzamide-benzothiazole isomers . This compound class shows promise in polypharmacology, where a single molecule is designed to interact with multiple biological targets. For instance, closely related benzothiazole-phenyl analogs have been explored as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), presenting a potential therapeutic strategy for treating pain and inflammation without the side effects associated with common analgesics like opioids . Furthermore, benzothiazole derivatives demonstrate potent and selective antitumor properties in various human cancer cell lines, with mechanisms that may involve the inhibition of critical signaling pathways such as AKT and ERK, and the reduction of pro-inflammatory cytokines like IL-6 and TNF-α . Researchers can utilize this compound as a building block or reference standard for structure-activity relationship (SAR) studies, molecular modeling, and in vitro bioactivity screening. Please note: This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-22-11-7-4-8-12-13(11)16-15(23-12)17-14(19)9-5-2-3-6-10(9)18(20)21/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEWVSDKGHITEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with nitrobenzoyl chlorides under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the coupling process, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.

Analyse Chemischer Reaktionen

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

Compound Name Key Substituents Biological Activity/Application Synthesis Yield (%) Reference
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-Methylbenzyl (thiazole), 2-nitrobenzamide Not explicitly stated N/A
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide Methoxy (benzothiazole and benzamide) Intermediate for drug discovery N/A
N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide Triazole-linked benzothiazole-benzamide Multitarget ligands for Alzheimer’s 57–97%
N-((1-benzyl-s-lH-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide derivatives Methoxybenzothiazole, triazole, nitrobenzamide Antimicrobial (vs. ciprofloxacin/miconazole) N/A

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and methylthio (weakly donating) substituents improve solubility compared to nitro groups (electron-withdrawing), as seen in ’s methoxy derivatives . The nitro group in the target compound may enhance reactivity but reduce bioavailability .
  • Bioactivity : Triazole-linked benzothiazole-benzamide hybrids () show promise in Alzheimer’s research via multitarget inhibition, while nitrobenzamide derivatives () exhibit antimicrobial activity . This suggests the target compound’s nitro group could similarly enhance antimicrobial or antiparasitic effects.
Physicochemical Properties
  • Lipinski’s Rule Compliance: The nitro group and benzothiazole core may increase molecular weight (>500 Da) and logP (>5), risking non-compliance with Lipinski’s rules (). Methoxy or methylthio substituents could mitigate this by improving solubility .
  • Thermal Stability : Melting points for analogous compounds (e.g., 210–212°C in ) suggest moderate thermal stability, likely shared by the target compound .

Biologische Aktivität

N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide is a synthetic compound belonging to the benzothiazole derivative class. Its unique structural features, including a methylthio group and a nitrobenzamide moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a methylthio group at the 4-position and a nitro group at the 2-position of the benzamide. This configuration enhances its reactivity and biological properties.

Property Description
Molecular Formula C₁₃H₁₂N₂O₃S
Molecular Weight 270.31 g/mol
Chemical Class Benzothiazole Derivative

Research indicates that N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide interacts with various biochemical pathways, leading to multiple biological effects:

  • Antioxidant Activity : The compound exhibits potential antioxidant properties, which may help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory pathways, potentially reducing inflammation-related damage.
  • Neuroprotective Properties : Its interactions with beta-amyloid peptides indicate a role in neurodegenerative disease research, particularly Alzheimer's disease.
  • Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains, suggesting potential as an antibiotic agent.

Biological Activity Studies

Several studies have investigated the biological activity of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide. Below are key findings from recent research:

  • Enzyme Inhibition Studies :
    • The compound demonstrated fair inhibitory activity against cyclooxygenase-2 (COX-2), indicating potential applications in pain management and anti-inflammatory therapies.
  • Neuroprotective Effects :
    • In vitro studies revealed that N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide could inhibit the aggregation of beta-amyloid peptides, which is critical in Alzheimer's disease pathology.
  • Antimicrobial Testing :
    • The compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a new antibiotic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(benzo[d]thiazol-2-yl)-4-nitrobenzamideLacks methylthio groupDifferent biological profile
2-AminobenzothiazoleSimpler structureLimited activities compared to more complex derivatives
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-aminobenzamideContains amino group instead of nitroAffects reactivity and applications

Case Study 1: Neuroprotective Potential

A study conducted on neuroprotective agents highlighted that N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide significantly reduced beta-amyloid-induced neurotoxicity in neuronal cell lines. This suggests its potential for developing treatments for Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against multi-drug resistant bacteria. Results indicated a notable reduction in bacterial growth, validating its potential use as an antibiotic.

Q & A

Q. What are the common synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or α-haloketones under acidic/basic conditions.
  • Step 2 : Introduction of the nitrobenzamide group through coupling reactions (e.g., using benzoyl chloride derivatives) under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Key Conditions : Temperature control (50–100°C), solvent selection (DMF, THF), and purification via column chromatography or recrystallization .

Q. How is the compound characterized post-synthesis?

Post-synthesis characterization employs:

  • Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity .
  • Spectroscopy : NMR (¹H/¹³C) for structural confirmation, IR for functional group analysis, and mass spectrometry for molecular weight validation .
  • X-ray Crystallography : For resolving crystal structures and intermolecular interactions (e.g., hydrogen bonding patterns) .

Q. What biological activities are reported for structurally similar compounds?

Analogous benzamide-thiazole hybrids exhibit:

  • Antimicrobial Activity : Inhibition of bacterial enzymes like dihydrofolate reductase (DHFR) .
  • Anticancer Potential : Disruption of cancer cell proliferation via kinase inhibition or apoptosis induction .
  • Enzyme Modulation : Interaction with targets such as PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites .
  • Molecular Docking : Simulates ligand-protein interactions (e.g., with bacterial DHFR or cancer-related kinases) to identify binding affinities and mechanistic insights .
  • QSAR Studies : Correlates substituent effects (e.g., nitro group position) with bioactivity trends to guide structural optimization .

Q. What strategies improve synthetic yield and purity?

  • Flow Reactors : Enhance reproducibility and reduce side reactions in continuous synthesis .
  • Inert Atmosphere : Minimizes oxidation of thiol or nitro groups during coupling steps .
  • Purification : Gradient elution in HPLC or size-exclusion chromatography isolates high-purity fractions .

Q. How to design experiments for structure-activity relationship (SAR) analysis?

  • Substituent Variation : Synthesize derivatives with modified nitro, methylthio, or benzamide groups to assess functional group contributions .
  • Bioassay Panels : Test compounds against bacterial strains (MIC assays) or cancer cell lines (MTT assays) under standardized conditions .
  • Kinetic Studies : Measure enzyme inhibition constants (Ki) to quantify potency and selectivity .

Q. How to resolve contradictions in bioactivity data across studies?

  • Control Experiments : Verify assay conditions (e.g., pH, solvent compatibility) to rule out false positives/negatives .
  • Pharmacokinetic Profiling : Assess solubility, metabolic stability, and membrane permeability to explain discrepancies in in vitro vs. in vivo efficacy .
  • Crystallographic Validation : Confirm target engagement through co-crystal structures of the compound bound to enzymes .

Methodological Considerations

  • Reaction Optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to SAR datasets to identify dominant bioactivity drivers .
  • Contradiction Mitigation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity alongside enzyme assays) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.